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Compound of Interest

Compound Name: Velpatasvir

Cat. No.: B611656 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals conducting in vitro

drug-drug interaction studies with Velpatasvir.

Frequently Asked Questions (FAQs)
Q1: What is the known in vitro drug-drug interaction profile of Velpatasvir?

A1: In vitro studies have established that Velpatasvir is an inhibitor of several key drug

transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP),

Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.[1] It is also a

substrate for P-gp and BCRP. While Velpatasvir is metabolized to a minor extent by

cytochrome P450 enzymes CYP2B6, CYP2C8, and CYP3A4, it is not considered a significant

inducer of these or other CYP enzymes.[1]

Q2: I am planning a CYP induction study with Velpatasvir. What results should I expect?

A2: Based on studies conducted in cultured human hepatocytes, Velpatasvir is not considered

a significant inducer of CYP enzymes. At concentrations up to 10 µM, Velpatasvir has been

shown to cause little to no induction of CYP mRNA or enzyme activities. Small increases in

CYP2B6 and CYP3A4 activity and mRNA levels observed at the highest concentration were

less than 20% of those caused by positive controls.[1] No concentration-dependent increase

was observed for CYP2C9 or P-gp mRNA.[1]
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Q3: Where can I find the specific IC50 values for Velpatasvir's inhibition of P-gp, BCRP,

OATP1B1, and OATP1B3?

A3: While regulatory documents confirm that Velpatasvir is an inhibitor of P-gp, BCRP,

OATP1B1, and OATP1B3, specific IC50 values from in vitro studies are not consistently

reported in publicly available literature.[1] One available value is for the inhibition of the Bile

Salt Export Pump (BSEP), with an IC50 of 0.64 μM.[1] Researchers should consider these

inhibitory properties when designing and interpreting in vitro and clinical drug interaction

studies.

Q4: Can Velpatasvir's inhibition of OATP and BCRP transporters lead to clinically relevant

interactions?

A4: Yes, the inhibition of OATP and BCRP transporters by Velpatasvir can lead to clinically

significant drug-drug interactions. For instance, co-administration of Velpatasvir can

significantly increase the concentration of substrates for these transporters, such as

rosuvastatin.[1] This necessitates careful consideration and potentially dose adjustments for

co-administered drugs that are substrates of OATP1B1, OATP1B3, or BCRP.

Data Presentation
Table 1: Summary of In Vitro Transporter Inhibition by Velpatasvir
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Transporter Inhibition Potential IC50 Value (µM) Reference

P-glycoprotein (P-gp) Inhibitor Not Reported [1]

Breast Cancer

Resistance Protein

(BCRP)

Inhibitor Not Reported [1]

Organic Anion

Transporting

Polypeptide 1B1

(OATP1B1)

Inhibitor Not Reported [1]

Organic Anion

Transporting

Polypeptide 1B3

(OATP1B3)

Inhibitor Not Reported [1]

Bile Salt Export Pump

(BSEP)
Inhibitor 0.64 [1]

Table 2: Summary of In Vitro CYP Induction Potential of Velpatasvir in Human Hepatocytes

CYP Enzyme Induction Potential
Observation at 10
µM

Reference

CYP1A2
No significant

induction
Not Reported [1]

CYP2B6
No significant

induction

<20% of positive

control
[1]

CYP2C8
No significant

induction
Not Reported [1]

CYP2C9
No significant

induction

No concentration-

dependent increase in

mRNA

[1]

CYP3A4
No significant

induction

<20% of positive

control
[1]
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Experimental Protocols
Protocol 1: In Vitro Transporter Inhibition Assay
(General)
This protocol provides a general framework for assessing the inhibitory potential of Velpatasvir
on transporters like P-gp, BCRP, OATP1B1, and OATP1B3 using a cell-based assay.

1. Cell Culture:

Culture cells overexpressing the transporter of interest (e.g., MDCKII-Pgp, Caco-2 for P-gp

and BCRP; HEK293-OATP1B1/1B3) according to standard protocols.

Seed cells in appropriate multi-well plates and grow to confluence.

2. Assay Procedure:

Prepare a series of Velpatasvir concentrations in a suitable buffer.

Pre-incubate the cell monolayers with the Velpatasvir solutions or vehicle control for a

specified time (e.g., 30 minutes) at 37°C.

Add a known substrate of the transporter (e.g., digoxin for P-gp, rosuvastatin for

BCRP/OATP1B1) at a concentration below its Km value, along with Velpatasvir or vehicle.

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

For efflux transporters (P-gp, BCRP), measure the transport of the substrate from the

basolateral to the apical compartment. For uptake transporters (OATP1B1, OATP1B3),

measure the intracellular accumulation of the substrate.

Terminate the transport by washing the cells with ice-cold buffer.

Lyse the cells and quantify the amount of substrate using a suitable analytical method (e.g.,

LC-MS/MS, scintillation counting for radiolabeled substrates).

3. Data Analysis:
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Calculate the percent inhibition of substrate transport at each Velpatasvir concentration

relative to the vehicle control.

Plot the percent inhibition against the logarithm of the Velpatasvir concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro CYP Induction Assay in Human
Hepatocytes
This protocol outlines a general procedure to evaluate the potential of Velpatasvir to induce

CYP enzymes in cultured human hepatocytes.

1. Hepatocyte Culture:

Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to

the supplier's instructions.

Allow the cells to attach and form a monolayer.

2. Treatment:

Prepare a range of Velpatasvir concentrations in the appropriate culture medium.

Treat the hepatocytes with the Velpatasvir solutions, a vehicle control (e.g., 0.1% DMSO),

and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for

CYP2B6, rifampicin for CYP3A4) for 48-72 hours.

3. Assessment of CYP Induction:

Enzyme Activity: After the treatment period, incubate the hepatocytes with a cocktail of probe

substrates specific for the CYP enzymes of interest (e.g., phenacetin for CYP1A2, bupropion

for CYP2B6, midazolam for CYP3A4). Measure the formation of the respective metabolites

by LC-MS/MS.

mRNA Expression: Alternatively, or in addition, lyse the cells after treatment and isolate the

RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression

levels of the CYP enzyme mRNAs.
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4. Data Analysis:

For enzyme activity, calculate the fold induction by dividing the metabolite formation rate in

the Velpatasvir-treated cells by that in the vehicle-treated cells.

For mRNA expression, calculate the fold change in mRNA levels relative to the vehicle

control using the ΔΔCt method.

Compare the induction by Velpatasvir to that of the positive controls.

Troubleshooting Guides
Problem 1: High variability in transporter inhibition assay results.

Possible Cause: Inconsistent cell monolayer integrity.

Solution: Monitor the transepithelial electrical resistance (TEER) of the cell monolayers to

ensure their integrity before and after the experiment.

Possible Cause: Substrate concentration is too high.

Solution: Ensure the substrate concentration used is at or below its Michaelis-Menten

constant (Km) to be sensitive to competitive inhibition.

Possible Cause: Non-specific binding of Velpatasvir or the substrate.

Solution: Include appropriate controls to assess non-specific binding to the plate and cells.

Consider using a buffer containing a low concentration of a non-ionic surfactant.

Problem 2: No significant CYP induction observed even with the positive control.

Possible Cause: Poor viability or metabolic activity of hepatocytes.

Solution: Assess hepatocyte viability (e.g., using trypan blue exclusion) before and after

the experiment. Ensure proper handling and culture conditions as recommended by the

supplier.

Possible Cause: Inactive positive control inducer.
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Solution: Prepare fresh solutions of positive controls for each experiment and verify their

activity against a historical dataset.

Possible Cause: Insufficient treatment duration.

Solution: Ensure that the treatment duration (typically 48-72 hours) is sufficient for

maximal induction to occur.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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